Dihydroxyfumaric acid

Description

Chemical Identity and Nomenclature

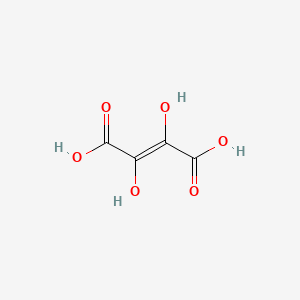

This compound possesses the molecular formula C₄H₄O₆ and maintains a molecular weight of 148.07 grams per mole. The compound carries the Chemical Abstracts Service registry number 133-38-0 and exists under multiple systematic names that reflect its structural complexity. The International Union of Pure and Applied Chemistry designation identifies this compound as (E)-2,3-dihydroxybut-2-enedioic acid, emphasizing its trans-configuration and hydroxyl substitutions.

The nomenclature of this compound encompasses several alternative designations that highlight different aspects of its chemical structure. These include 2,3-dihydroxyfumaric acid, dihydroxyfumarate, dihydroxybut-2-enedioic acid, and the more descriptive 2-butenedioic acid, 2,3-dihydroxy-, (E)-form. The European Community number 205-106-2 and various database identifiers such as ChEBI CHEBI:4593 and ChEMBL CHEMBL41028 facilitate international chemical communication and database searches.

Table 1: Chemical Identifiers and Physical Properties of this compound

The structural configuration of this compound demonstrates remarkable complexity in its isomeric relationships and tautomeric equilibria. Historical confusion surrounded the stereochemical identity of this compound, as early researchers believed that this compound existed predominantly in its cis-form, leading to its designation as dihydroxymaleic acid in scientific literature before the 1950s. However, subsequent crystallographic and solution studies definitively established that only the trans-isomer exists in both crystalline form and aqueous solution.

The compound exhibits tautomeric equilibrium in solution, existing simultaneously in two interconvertible forms. Approximately 80 percent of the acid corresponds to the enolic form, while the remaining 20 percent adopts the keto-form configuration. This tautomeric behavior significantly influences the chemical reactivity and biological activity of this compound in various applications.

Historical Background and Discovery

The discovery and characterization of this compound spans more than a century of chemical research, beginning with its first chemical synthesis in 1894 by Fenton. Fenton successfully obtained this compound as a product of tartaric acid oxidation using hydrogen peroxide in the presence of iron(II) ions, establishing the foundational synthetic pathway that connected this compound to other important organic acids. This initial synthesis represented a significant milestone in understanding the oxidative chemistry of hydroxycarboxylic acids.

The early twentieth century witnessed considerable confusion regarding the stereochemical identity of this compound. Fenton and subsequent researchers suggested that the compound existed primarily in its cis-form, leading to its designation as dihydroxymaleic acid throughout scientific literature preceding the 1950s. This nomenclatural confusion persisted until the beginning of the twentieth century, when researchers proved that the cis and trans forms were chemically identical under the experimental conditions employed.

The definitive resolution of the stereochemical controversy occurred in 1953 when Hartree conducted comprehensive crystallographic and solution studies. These investigations conclusively demonstrated that only the trans-isomer exists in both crystalline form and aqueous solution, permanently establishing the correct structural assignment and nomenclature. This clarification proved crucial for subsequent research endeavors and applications.

Table 2: Historical Milestones in this compound Research

The biological significance of this compound emerged gradually through the work of several pioneering researchers. In 1915, Neuberg made the significant observation that this compound underwent fermentation by yeast, marking the first recognition of its biological relevance. This discovery opened new avenues of investigation into the metabolic roles and enzymatic processing of this compound.

The enzymatic aspects of this compound metabolism received substantial attention during the 1930s and 1940s. In 1938, research teams led by Banga and Szent-Györgyi, as well as Banga and Philippot, successfully extracted an enzyme from plant tissues that they designated as this compound oxidase. Later investigations proved that the oxidation product of this enzymatic reaction was diketosuccinic acid, establishing important connections to central metabolic pathways.

Properties

IUPAC Name |

(E)-2,3-dihydroxybut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h5-6H,(H,7,8)(H,9,10)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCOSCNPHJNQBP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\O)(\C(=O)O)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030332 | |

| Record name | Dihydroxyfumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-38-0 | |

| Record name | Dihydroxyfumaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyfumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxyfumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydroxyfumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydroxyfumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxyfumaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Enzymatic Synthesis via Tartaric Acid Dehydrogenation

The biochemical formation of DHF from tartaric acid represents a cornerstone of its natural occurrence in plant metabolism. Tartaric acid undergoes dehydrogenation catalyzed by tartaric acid dehydrogenase in the presence of nicotinamide adenine dinucleotide (NAD⁺) and bivalent iron (Fe²⁺) . This enzyme-mediated process occurs during grape ripening, where DHF acts as a redox catalyst. The reaction proceeds via the abstraction of two hydrogen atoms from tartaric acid, yielding DHF and NADH (Scheme 1) :

Key factors influencing this method include pH (optimal range: 7.5–8.5), temperature (25–30°C), and the availability of Fe²⁺ as a cofactor. Although this route is environmentally benign, its scalability is limited by enzyme stability and substrate specificity .

Chemical Synthesis via Neutralization of Dihydroxyfumarate Salts

Laboratory-scale preparation often involves the neutralization of DHF salts, such as dilithium or disodium dihydroxyfumarate. A representative procedure from recent studies outlines the following steps:

-

Salt Formation : Solid DHF (500 mg, 3.38 mmol) is dissolved in aqueous lithium hydroxide (LiOH, 161 mg, 6.76 mmol) at 4°C, forming a dark brown solution of dilithium dihydroxyfumarate .

-

Acidification : The solution is treated with Amberlyst 15 cation-exchange resin to protonate the salt, achieving a final pH of ~4.0 .

-

Purification : The free acid is isolated via centrifugation and lyophilization, yielding DHF as a pale yellow solid.

This method achieves ~72% recovery efficiency under optimized conditions (1:47 THF–H₂O ratio, 4°C) . Challenges include competing side reactions, such as DHF dimerization to form tartaric acid derivatives .

Decarboxylative Cascade Reactions

The 2016 protocol by Smith et al. introduces a decarboxylative approach to generate DHF from α-ketoglutarate analogs. The reaction leverages cesium carbonate (Cs₂CO₃) as a base in aqueous THF to promote sequential decarboxylation and tautomerization (Scheme 2) :

Optimized Conditions :

This method avoids enzyme dependency and enables gram-scale production. However, side products like glycolic acid (≤3%) and oxalic acid (≤1.5%) necessitate chromatographic purification .

Aldol Addition–Deoxalation Strategy

Recent advances exploit DHF’s nucleophilic ene-diol moiety in base-mediated aldol reactions. For instance, reaction with benzaldehyde under hydroxide conditions (NaOH, LiOH) yields 3-aryl-2,3-dihydroxypropanoic acids via a deoxalation pathway (Scheme 3) :

Key Parameters :

Triethylamine (NEt₃) in THF shifts selectivity toward 1-aryl-2,3-dihydroxypropanones, demonstrating base-dependent chemodivergence .

Historical Context and Early Synthetic Routes

Early 20th-century methods laid the groundwork for modern DHF synthesis:

-

Neuberg’s Fermentation (1915) : Yeast-mediated fermentation of DHF, yielding diketosuccinic acid as a byproduct .

-

Banga and Szent-Györgyi’s Oxidase System (1938) : Plant-derived this compound oxidase catalyzes DHF oxidation to diketosuccinic acid using molecular oxygen .

While obsolete for synthesis, these studies underscore DHF’s reactivity in biological systems.

Chemical Reactions Analysis

Types of Reactions: Dihydroxyfumaric acid undergoes various chemical reactions, primarily due to its ene-diol moiety. It is prone to oxidation and reduction reactions, making it an effective radical scavenger . The compound can also participate in nucleophilic and electrophilic reactions due to its carboxylic acid and ene-diol groups .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of iron(II) ions.

Reduction: Various reducing agents can be used, depending on the desired product.

Nucleophilic Reactions: Nucleophiles such as amines and alcohols can react with the carboxylic acid groups.

Electrophilic Reactions: Electrophiles can target the ene-diol moiety.

Major Products:

Oxidation: Diketosuccinic acid.

Reduction: Various reduced forms depending on the reducing agent used.

Nucleophilic and Electrophilic Reactions: Various derivatives depending on the specific reagents used.

Scientific Research Applications

Antioxidant Properties

Antioxidant Activity in Food Preservation

Dihydroxyfumaric acid exhibits strong antioxidant properties, making it a valuable additive in food preservation. Research indicates that DHF can inhibit the oxidation of phenolic compounds in wine, which improves the stability and taste of the final product. In experiments, DHF was shown to reduce the formation of colloidal haze by interacting with oxidized polyphenols, thus enhancing the quality of wine over time .

Case Study: Wine Preservation

In a series of experiments, DHF was added to wine materials to evaluate its effectiveness in maintaining quality. Results demonstrated that wines treated with DHF had improved taste and stability compared to those produced using conventional methods. The reduction in oxidation led to a better flavor profile and lower turbidity levels .

| Application | Effect | Reference |

|---|---|---|

| Wine Preservation | Improved taste and stability | |

| Antioxidant Activity | Inhibition of nitrosamine formation |

Inhibition of Nitroso Compounds

This compound has been identified as an effective inhibitor of nitrosamine formation, which are known carcinogens. Studies have shown that DHF can suppress the formation of harmful nitrosoamines both in vitro and in vivo by inactivating nitrosating agents . This property is particularly relevant for food safety and public health.

Research Findings

In laboratory settings, DHF was tested against secondary aliphatic amines and amides. The results indicated that DHF significantly reduced the formation of nitroso compounds during proteolysis without affecting the overall protein content or amino acid concentration .

Chemical Reactivity and Synthesis

Chemical Reactivity

The unique structure of this compound allows for various chemical reactions, making it a useful precursor in organic synthesis. Its ene-diol moiety is prone to oxidation and reduction reactions, which can be exploited to develop new derivatives with enhanced properties .

Synthesis of Derivatives

Recent studies have focused on synthesizing new derivatives of DHF to explore their potential applications. For instance, modifications have been made to create benzimidazole derivatives, which exhibit improved antioxidant activity compared to the parent compound. This approach highlights the versatility of DHF as a scaffold for developing novel compounds .

| Derivative | Activity | Reference |

|---|---|---|

| Benzimidazole | Enhanced antioxidant activity | |

| Dimethyl ester | Stable precursor for synthesis |

Applications in Biochemistry

This compound plays a role in biochemical pathways, particularly in the biosynthesis of sugars and uronic acids. Its structural similarity to ascorbic acid also positions it as a potential candidate for therapeutic applications related to oxidative stress .

Mechanism of Action

The mechanism of action of dihydroxyfumaric acid primarily involves its ability to act as an antioxidant. The ene-diol moiety can efficiently capture electrons from free radicals, thereby neutralizing them and preventing oxidative damage . This makes it similar to ascorbic acid in its radical scavenging ability . The compound also participates in redox reactions, contributing to its role in biological systems .

Comparison with Similar Compounds

Research Findings and Data Tables

Computational Reactivity Descriptors (Conceptual DFT)

- Global Reactivity : DHF’s electronegativity (χ = 4.72 eV) and electrophilicity (ω = 1.89 eV) are comparable to ascorbic acid, explaining their similar antioxidant capacities .

- Local Reactivity : The oxygen atoms in DHF’s ene-diol moiety show high nucleophilic Parr function values (P⁻ = 0.45), confirming their role in radical scavenging .

Biological Activity

Dihydroxyfumaric acid (DHF) is a dicarboxylic hydroxy acid that has garnered attention due to its significant biological activities, particularly its antioxidant properties and its role in various metabolic processes. This article aims to provide a comprehensive overview of the biological activity of DHF, including its chemical properties, mechanisms of action, and relevant case studies.

DHF is structurally related to fumaric acid and is characterized by two hydroxyl groups on a fumarate backbone. It exists in two isomeric forms: trans and cis. The presence of the ene-diol moiety in DHF allows it to engage in redox reactions, making it a potent antioxidant capable of scavenging free radicals, similar to ascorbic acid .

Antioxidant Activity

Mechanisms of Action:

DHF exhibits its antioxidant properties through several mechanisms:

- Radical Scavenging: The hydroxyl groups in DHF can donate electrons to free radicals, neutralizing them and preventing oxidative damage .

- Inhibition of Nitrosation: Research has demonstrated that DHF can inhibit the formation of harmful nitrosoamines from secondary amines, which are implicated in cancer development. This effect is particularly notable in gastric environments where nitrosating agents are prevalent .

Case Studies:

- Wine Preservation: In studies aimed at improving wine stability and hygiene, DHF was shown to reduce oxidized polyphenols, thereby enhancing the quality and shelf life of wines. The addition of DHF resulted in wines with better taste profiles compared to those produced using conventional methods .

- In Vivo Studies: In animal models, DHF has been observed to increase glycogen content in muscle tissues, suggesting a role in metabolic regulation .

Enzymatic Interactions

DHF interacts with various enzymes, which facilitates its oxidation and reduction processes:

- Peroxidase Activity: DHF can be oxidized by peroxidase enzymes in the presence of hydrogen peroxide. This enzymatic reaction has been shown to be influenced by other compounds such as p-coumaric acid, which enhances the rate of oxidation .

- Metal Catalysis: The oxidation of DHF can also be catalyzed by metal ions such as manganese (Mn²⁺) and copper (Cu²⁺), leading to the generation of reactive oxygen species (ROS) that further participate in biological oxidation processes .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic: What are the standard methods for synthesizing and characterizing DHF in laboratory settings?

DHF is typically synthesized via oxidation of tartaric acid under controlled conditions. A common approach involves using hydrogen peroxide and Fe(II) catalysts (Fenton reaction) . For characterization:

- Structural analysis : X-ray crystallography confirms its trans-configuration in the solid state (e.g., crystal structure resolved in Gupta & Gupta, 1968) .

- Tautomer identification : NMR spectroscopy distinguishes enolic (80%) and keto (20%) tautomers in solution .

- Purity assessment : HPLC and mass spectrometry validate sample integrity, particularly for studies requiring high-purity DHF .

Advanced: How does DHF’s tautomeric equilibrium influence its reactivity in aqueous solutions?

The enol-keto tautomerism of DHF (Scheme 1, ) dictates its nucleophilic vs. electrophilic behavior. Computational studies (DFT) show that the enolic form dominates in water, enabling nucleophilic aldol reactions with aldehydes (e.g., glyoxylate), while the keto form participates in redox cycles . Adjusting pH or solvent polarity (e.g., using THF with triethylamine) shifts the equilibrium, allowing selective formation of products like 3-aryl-2,3-dihydroxypropanoic acids or 1-aryl-2,3-dihydroxypropanones .

Basic: What experimental protocols are used to study DHF’s antioxidant properties?

- DPPH assay : Measures radical scavenging activity. DHF’s enolic hydroxyl groups donate electrons to stabilize radicals, showing synergistic effects with ascorbic acid and quercetin .

- Kinetic profiling : Track superoxide (O₂⁻) and hydroxyl (·OH) radical generation during DHF autoxidation using spin-trapping agents like TEMPOL .

- Cellular models : Rat liver microsomes assess lipid peroxidation induction, with catalase/superoxide dismutase controls to isolate DHF-specific effects .

Advanced: How do reaction conditions resolve contradictions in DHF oxidation pathways?

DHF oxidation exhibits divergent mechanisms under varying conditions:

- Low acidity (pH > 4) : Radical cation intermediates dominate, with neutral and anionic DHF forms equally reactive (k₁ = k₂ ≈ 2.18 M⁻¹s⁻¹) .

- High acidity (1–3 M HCl) : Neutral DHF reacts with hexacyanoferrate(III), forming diketosuccinic acid via two-electron transfer .

- Enzymatic systems : Peroxidase catalyzes H₂O₂-dependent oxidation, but competing non-enzymatic O₂⁻ pathways complicate data interpretation. Use catalase to suppress H₂O₂ interference .

Basic: What spectroscopic techniques validate DHF’s coordination chemistry with metal ions?

- Potentiometry : Determines stability constants for DHF complexes with VO²⁺, Cu²⁺, and Fe³⁺, showing preferential binding via α-hydroxycarboxylate groups .

- EPR spectroscopy : Identifies paramagnetic species (e.g., Cu(I) intermediates in redox reactions with DHF) .

- UV-Vis titration : Monitors ligand-to-metal charge transfer in DHF-Fe³⁺ complexes, critical for understanding its role in Fenton chemistry .

Advanced: How do computational models explain DHF’s chemodivergent reactivity in organic synthesis?

DFT calculations reveal that DHF’s dicarboxylate (DHF²⁻) acts as a nucleophile due to its high electron density at the ene-diol moiety, while its dimethyl ester is electrophilic. Base selection (e.g., hydroxide vs. triethylamine) modulates charge distribution, enabling:

- Aldol additions in water to form C₃–C₅ sugars via α-keto acid intermediates .

- Fragmentation reactions in THF, yielding hydroxypyruvate derivatives .

- Solvent polarity and substituent effects (e.g., electron-withdrawing groups on aldehydes) further tune reaction outcomes .

Basic: What are DHF’s roles in prebiotic chemistry studies?

DHF is a key component in the "glyoxylate scenario," where it reacts with aldehydes (glyoxylate, formaldehyde) to form trioses, tetrulose, and pentuloses under mild aqueous conditions. Methodologies include:

- Isotopic labeling : ¹³C-NMR tracks carbon flow in DHF-glyoxylate condensations .

- Kinetic monitoring : pH-stat systems quantify reaction rates, revealing DHF’s preferential α-keto acid pathway over competing decarboxylation .

Advanced: How do kinetic and thermodynamic studies resolve DHF’s paradoxical behavior in redox systems?

DHF both generates and scavenges radicals, depending on context:

- Pro-oxidant role : Autoxidizes to produce O₂⁻ and ·OH, inducing lipid peroxidation in rat liver microsomes. Mn²⁺/Cu²⁺ catalyze this process via metal-oxygen intermediates .

- Antioxidant role : Scavenges O₂⁻ in the presence of polyphenols (e.g., resveratrol) via H-bonding and electron donation. Competitive inhibition assays (e.g., with NBT) quantify this duality .

Basic: How is DHF utilized in enzymatic assays for oxidase/peroxidase activity?

- Peroxidase coupling : DHF serves as a co-substrate with H₂O₂ for horseradish peroxidase, producing melanin-like polymers from tyrosine. Monitor absorbance at 475 nm .

- Inhibition studies : DHF competes with NADPH in cytochrome P450 assays, requiring LC-MS to distinguish endogenous vs. DHF-derived metabolites .

Advanced: What strategies mitigate DHF’s instability in long-term experiments?

- Storage : Lyophilized DHF is stable at -20°C for 3 years; aqueous solutions require 2–8°C storage with N₂ purging to prevent autoxidation .

- Chelators : EDTA (1–5 mM) suppresses metal-catalyzed degradation in buffered solutions .

- In situ generation : Use tartaric acid with Fenton reagents to produce DHF immediately before experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.